

# S-Octyl 2-methylprop-2-enethioate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: S-Octyl 2-methylprop-2-enethioate

CAS No.: 58038-01-0

Cat. No.: B14609229

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## Abstract

This technical guide provides an in-depth exploration of the chemical and physical properties of **S-Octyl 2-methylprop-2-enethioate**, a thioester methacrylate monomer. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes information from analogous compounds and established principles of organic chemistry to offer a comprehensive profile for researchers, scientists, and professionals in drug development and polymer science. The subsequent sections will detail its molecular structure, predicted physicochemical properties, spectroscopic characteristics, synthesis, and reactivity, with a focus on its potential applications and safety considerations.

## Introduction: The Scientific Context

**S-Octyl 2-methylprop-2-enethioate** belongs to the class of thiomethacrylates, which are sulfur analogs of the widely utilized methacrylate monomers. The replacement of the ester oxygen with a sulfur atom introduces unique chemical reactivity and physical characteristics. The thioester bond, for instance, is more susceptible to nucleophilic attack, such as aminolysis and hydrolysis, compared to its oxo-ester counterpart. This property makes it a valuable

monomer for the synthesis of functional and degradable polymers. The methacrylate moiety, on the other hand, is readily polymerizable via free-radical mechanisms, allowing for its incorporation into a wide array of polymeric structures. The long octyl chain is expected to impart hydrophobicity and influence the physical properties of the resulting polymers, such as their glass transition temperature and solubility.

This guide aims to provide a robust theoretical and practical framework for understanding and utilizing **S-Octyl 2-methylprop-2-enethioate** in research and development settings.

## Molecular Structure and Identification

**S-Octyl 2-methylprop-2-enethioate** is characterized by a methacrylate group linked to an octyl chain via a thioester bond.

- IUPAC Name: **S-octyl 2-methylprop-2-enethioate**
- Molecular Formula: C<sub>12</sub>H<sub>22</sub>OS
- Molecular Weight: 214.37 g/mol
- CAS Number: A specific CAS Registry Number for **S-Octyl 2-methylprop-2-enethioate** is not readily available in public databases. Researchers should exercise caution and verify the identity of any synthesized or procured material through analytical characterization.

## Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **S-Octyl 2-methylprop-2-enethioate**. These values are estimated based on data from analogous compounds, such as S-pentyl 2-methylprop-2-enethioate[1], and its oxygen analog, octyl 2-methylpropanoate[2][3].

Property	Predicted Value	Notes
Boiling Point	> 200 °C (at 760 mmHg)	Estimated based on the higher molecular weight compared to shorter-chain analogs.
Density	~0.95 g/cm <sup>3</sup>	Thioesters are generally slightly denser than their corresponding esters.
Refractive Index	~1.48	Expected to be slightly higher than the corresponding ester due to the presence of sulfur.
Solubility	Insoluble in water. Soluble in common organic solvents (e.g., acetone, toluene, THF).	The long alkyl chain imparts significant hydrophobicity.
Appearance	Colorless to pale yellow liquid	Typical appearance for this class of compounds.

## Spectroscopic Characterization (Predicted)

The structural features of **S-Octyl 2-methylprop-2-enthioate** can be confirmed using various spectroscopic techniques. The following are predicted spectral data:

### Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Functional Group
~2950-2850	C-H stretch	Alkyl (octyl and methyl)
~1680-1660	C=O stretch	Thioester
~1630	C=C stretch	Alkene (methacrylate)
~1450 & ~1375	C-H bend	Alkyl

Rationale behind the predictions: The C=O stretching frequency in thioesters is typically lower than in their oxygen ester counterparts due to the reduced electronegativity of sulfur compared to oxygen. The C=C stretching vibration of the methacrylate group is a characteristic feature.[4]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (Predicted,  $\text{CDCl}_3$ , 400 MHz):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~6.1	s	1H	=CH <sub>2</sub> (cis to C=O)
~5.5	s	1H	=CH <sub>2</sub> (trans to C=O)
~2.9	t	2H	-S-CH <sub>2</sub> -
~1.9	s	3H	-C(CH <sub>3</sub> )=
~1.6	quintet	2H	-S-CH <sub>2</sub> -CH <sub>2</sub> -
~1.3	m	10H	-(CH <sub>2</sub> ) <sub>5</sub> -
~0.9	t	3H	-CH <sub>3</sub>

$^{13}\text{C}$  NMR (Predicted,  $\text{CDCl}_3$ , 100 MHz):

Chemical Shift ( $\delta$ , ppm)	Assignment
~195	C=O (Thioester)
~140	=C(CH <sub>3</sub> )-
~125	=CH <sub>2</sub>
~32	-S-CH <sub>2</sub> -
~31.8, 29.2, 29.1, 28.8, 22.6	-(CH <sub>2</sub> ) <sub>6</sub> -
~18	-C(CH <sub>3</sub> )=
~14.1	-CH <sub>3</sub>

Rationale behind the predictions: The chemical shifts are estimated based on standard NMR correlation tables and data for similar structures. The vinyl protons of the methacrylate group are expected to appear as singlets due to the absence of vicinal protons for coupling. The methylene group attached to the sulfur atom will be deshielded and appear as a triplet.

## Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum (Predicted):

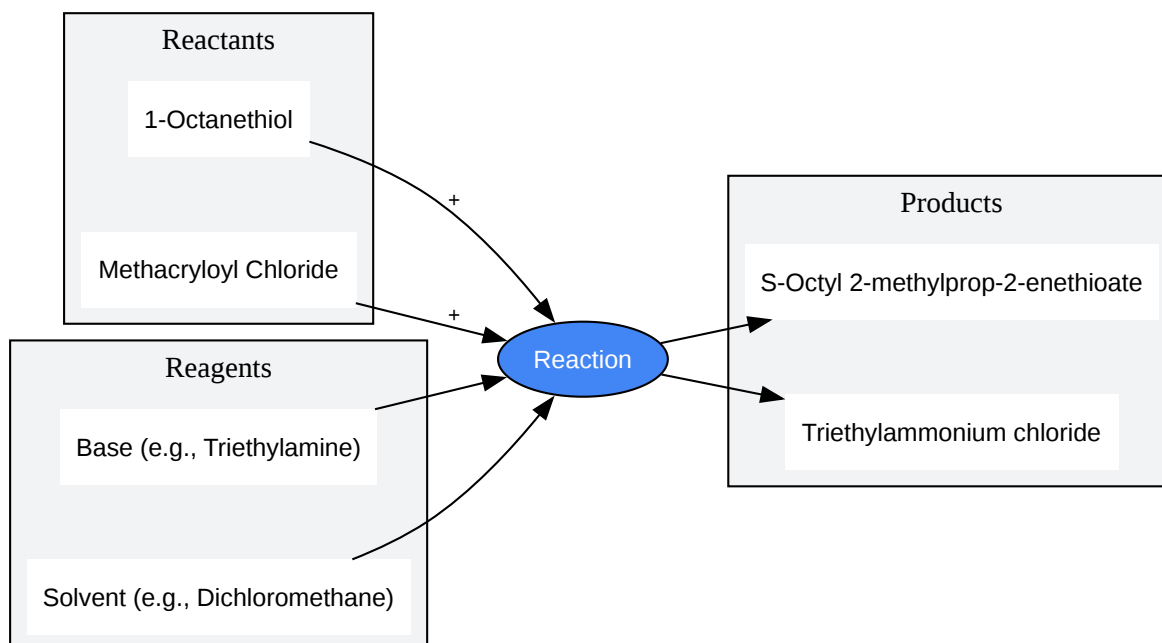
- Molecular Ion ( $M^+$ ):  $m/z = 214$
- Major Fragments:
  - $m/z = 113$  (Loss of octyl radical,  $[C_8H_{17}]^\bullet$ )
  - $m/z = 85$  (McLafferty rearrangement product,  $[C_4H_5O]^+$ )
  - $m/z = 69$  ( $[C_4H_5O]^+$ )
  - $m/z = 41$  ( $[C_3H_5]^+$ )

Rationale behind the predictions: The molecular ion peak corresponding to the molecular weight is expected to be observed. Common fragmentation pathways for esters and thioesters include alpha-cleavage and McLafferty rearrangement. The mass spectrum of the oxygen analog, octyl methacrylate, shows similar fragmentation patterns which can be used as a reference.<sup>[5]</sup>

## Synthesis of S-Octyl 2-methylprop-2-enethioate

The synthesis of S-alkyl thiomethacrylates is typically achieved through the reaction of a thiol with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct.<sup>[6]</sup>

## Reaction Scheme



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Caption: General synthesis of **S-Octyl 2-methylprop-2-enethioate**.

## Experimental Protocol (Representative)

Causality behind experimental choices: This protocol is based on established methods for the synthesis of similar thioesters.[7] Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the reactants. Triethylamine acts as a base to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. The reaction is performed at a low temperature initially to control the exothermic reaction between the acid chloride and the thiol.

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-octanethiol (1.0 eq) and anhydrous dichloromethane.
- Cooling: Cool the solution to 0 °C in an ice bath.

- Addition of Base: Add triethylamine (1.1 eq) dropwise to the stirred solution.
- Addition of Acid Chloride: Add methacryloyl chloride (1.05 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Work-up:
  - Filter the reaction mixture to remove the triethylammonium chloride precipitate.
  - Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
  - Filter off the drying agent and concentrate the solution under reduced pressure.
  - Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **S-Octyl 2-methylprop-2-enethioate**.

Self-validating system: The purity of the final product should be confirmed by NMR, IR, and MS analysis to ensure it matches the expected spectroscopic data.

## Reactivity and Potential Applications

The dual functionality of **S-Octyl 2-methylprop-2-enethioate** makes it a versatile monomer for various applications.

### Reactivity of the Thioester Group

The thioester bond is more reactive towards nucleophiles than its oxygen-ester analog. This enhanced reactivity can be exploited for post-polymerization modifications. For example, polymers containing S-octyl thiomethacrylate units can be readily converted to poly(N-

substituted acrylamide)s by reaction with primary amines (aminolysis). This provides a convenient route to functional polymers that might be difficult to synthesize directly.

## Reactivity of the Methacrylate Group

The methacrylate double bond readily undergoes free-radical polymerization. This allows for the synthesis of homopolymers of **S-octyl 2-methylprop-2-enthioate** or its copolymerization with other vinyl monomers to tailor the properties of the resulting polymer. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize well-defined polymers with controlled molecular weight and narrow dispersity.

## Potential Applications

- **Drug Delivery:** The lability of the thioester bond can be utilized for the design of biodegradable polymers for controlled drug release. The hydrophobic octyl chain can facilitate the encapsulation of hydrophobic drugs.
- **Coatings and Adhesives:** The incorporation of this monomer into polymer backbones can modify the surface properties, adhesion, and mechanical characteristics of coatings and adhesives.
- **Functional Materials:** The thioester group can serve as a handle for the attachment of biomolecules or other functional moieties, leading to the development of new functional materials for a variety of applications.

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **S-Octyl 2-methylprop-2-enthioate** is not available, general precautions for handling (meth)acrylates and thioesters should be followed. Based on data for similar compounds like octyl acrylate, the following hazards should be considered<sup>[8]</sup><sup>[9]</sup>:

- **Skin and Eye Irritation:** Acrylates and methacrylates are known to be skin and eye irritants.<sup>[8]</sup><sup>[9]</sup>
- **Respiratory Irritation:** Vapors may cause respiratory tract irritation.

- Sensitization: May cause an allergic skin reaction.

#### Recommended Personal Protective Equipment (PPE):

- Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
- Eye Protection: Safety glasses with side shields or chemical goggles.
- Skin Protection: Lab coat and appropriate clothing to prevent skin contact.
- Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

#### Handling and Storage:

- Store in a cool, dry, and well-ventilated area.
- Keep away from heat, sparks, and open flames.
- Store away from oxidizing agents and strong bases.
- The monomer may be stabilized with an inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) to prevent premature polymerization.

## Conclusion

**S-Octyl 2-methylprop-2-enethioate** is a promising monomer with unique chemical properties conferred by its thioester and methacrylate functionalities. While direct experimental data is scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. Its potential for use in the synthesis of functional and degradable polymers makes it a compound of interest for further research and development in materials science and drug delivery. As with any chemical, proper safety precautions should be observed during its handling and use.

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